Carbenoxolone sodium

Übersicht

Beschreibung

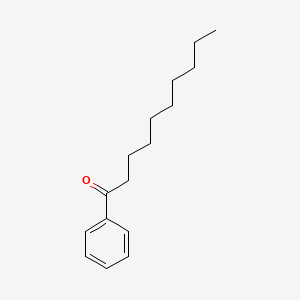

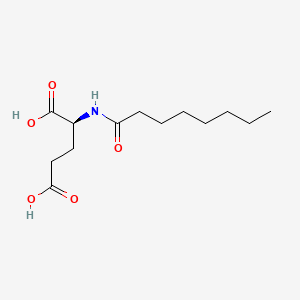

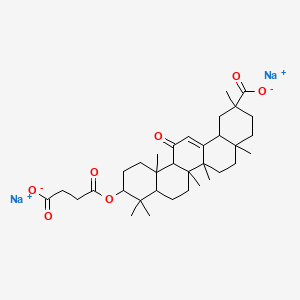

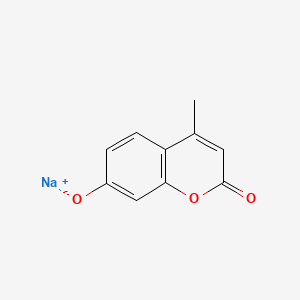

Carbenoxolone Sodium is a derivative of glycyrrhetinic acid, which is a substance found in the root of the licorice plant . It is used for the treatment of peptic, esophageal, and oral ulceration and inflammation . It has a steroid-like structure and is known to be a water-soluble blocker of gap junctions .

Synthesis Analysis

Carbenoxolone disodium is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate . It acts as an efficient promoter for the nasal absorption of insulin .Molecular Structure Analysis

The molecular formula of Carbenoxolone Sodium is C34H48O7Na2 . It has a molecular weight of 614.72 g/mol . The structure of Carbenoxolone Sodium is complex, with multiple carbon, hydrogen, and oxygen atoms arranged in a specific configuration .Chemical Reactions Analysis

Carbenoxolone Sodium is soluble in organic solvents like ethanol at a concentration of approximately 14 mg/ml .Physical And Chemical Properties Analysis

Carbenoxolone Sodium is a small molecule with a weight average of 570.7566 . It is a water-soluble compound .Wissenschaftliche Forschungsanwendungen

-

Cancer Treatment

- Field : Oncology

- Application : Carbenoxolone has been shown to reduce the metastatic burden in the lungs of mice through its antagonistic effect on high mobility group box 1 (HMGB1) .

- Methods : To enhance carbenoxolone’s activity and localization in the lungs, a poly (lactic-co-glycolic acid) (PLGA) slow-release system for pulmonary delivery was developed . Both systemic and intranasal administrations of carbenoxolone were used to minimize metastatic formation in a lung colonization model in mice .

- Results : A decrease in the metastatic burden in the lung tissue was observed. A single intranasal administration of 25 mg/kg carbenoxolone, in the form of drug-loaded particles, had a similar effect in reducing metastatic lesions in the lungs to that of a 10-fold dose of the free drug via intraperitoneal injections .

-

Electrodeposition of Materials

- Field : Materials Science

- Application : Carbenoxolone has been used for electrophoretic deposition (EPD) of different carbon materials, polytetrafluoroethylene (PTFE), and their composite films .

- Methods : Carbenoxolone, a versatile biosurfactant, adsorbs on materials due to its amphiphilic structure and allows their charging and dispersion. It exhibits film-forming properties, which are investigated in experiments on EPD of films using water and ethanol-water solvents .

- Results : The new deposition process is monitored in situ and the deposition yield and film microstructure are analyzed at different conditions. The EPD mechanism of materials involves electrode reactions of the carbenoxolone surfactant .

-

Treatment of Lip Sores and Mouth Ulcers

- Field : Dermatology

- Application : Carbenoxolone is used to symptomatically treat lip sores and mouth ulcers .

- Methods : Carbenoxolone is used in topical creams such as Carbosan gel, marketed for treatment of lip sores and mouth ulcers .

- Results : Carbenoxolone has anti-diuretic and anti-inflammatory properties. It acts by enhancing the production of protective mucous in the mouth .

-

Healing Gastric and Duodenal Ulcers

- Field : Gastroenterology

- Application : Carbenoxolone sodium has been shown to accelerate the rate of healing of both gastric and duodenal ulcers .

- Methods : Carbenoxolone may act by affecting both the proliferative activity of gastric epithelium and the differentiation of the epithelial cells to produce mucus, as well as favorably altering the physicochemical properties of mucus and by reducing peptic activity .

- Results : Some studies suggest that carbenoxolone adds to the effect of hospitalization and bed rest on ulcer healing .

-

Nootropic Effects

- Field : Neuroscience

- Application : Carbenoxolone has been investigated for its nootropic effects . This research started from an observation that long-term exposure to glucocorticoids may have negative effects on cognition .

- Methods : Carbenoxolone may decrease the amount of active glucocorticoid in the brain, because the drug inhibits 11β-HSD, an enzyme which regenerates cortisol, an active glucocorticoid, from inactive cortisone .

- Results : In a research trial investigating this use of carbenoxolone, it was shown that the drug improved verbal fluency in elderly healthy men (aged 55–75). In type 2 diabetics aged 52–70, the drug improved verbal memory .

-

Treatment of Digestive Tract Ulcers

- Field : Gastroenterology

- Application : Carbenoxolone is used for the treatment of digestive tract ulcers, especially in the stomach .

- Methods : Carbenoxolone is an agent derived from licorice root. It is used for the treatment of digestive tract ulcers, especially in the stomach .

- Results : Antidiuretic side effects are frequent, but otherwise the drug is low in toxicity .

-

Attenuation of Oxidative Stress in Ischemic Brain Injury

- Field : Neuroscience

- Application : Carbenoxolone has been associated with the attenuation of oxidative stress in ischemic brain injury .

- Methods : In a study, the effect of Carbenoxolone, a gap-junction blocker, on ischemia/reperfusion-induced brain injury was assessed . The transient cerebral ischemia model induced by occlusion of the middle cerebral artery for 30 min followed by reperfusion for 24 h was used .

- Results : Pre-administration of Carbenoxolone diminished the infarction size in rats and was associated with a decrease of reactive oxygen species generation and inhibition of the activation of astrocytes and microglia .

-

Treatment of Peptic, Esophageal and Oral Ulceration and Inflammation

- Field : Gastroenterology

- Application : Carbenoxolone is used for the treatment of peptic, esophageal and oral ulceration and inflammation .

- Methods : Carbenoxolone, a derivative of glycyrrhetinic acid found in the root of the licorice plant, is used for the treatment of digestive tract ulcers .

- Results : Carbenoxolone has been shown to accelerate the rate of healing of both gastric and duodenal ulcers .

Safety And Hazards

Carbenoxolone Sodium can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . If severe mineralocorticoid-like toxic effects such as sodium and water retention and hypokalaemia appear, Carbenoxolone Sodium should be stopped and the complication treated .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

disodium;(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxylatopropanoyloxy)-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/q;2*+1/p-2/t21-,23-,24-,27+,30+,31-,32-,33+,34+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQENDLAVTKRQMS-SBBGFIFASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)[O-])C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CCC(=O)[O-])C)(C)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48Na2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5697-56-3 (Parent) | |

| Record name | Carbenoxolone sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045572 | |

| Record name | Carbenoxolone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbenoxolone sodium | |

CAS RN |

7421-40-1, 5697-56-3 | |

| Record name | Carbenoxolone sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenoxolone sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbenoxolone disodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbenoxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENOXOLONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1MP7242Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)